Bicyclo[2.2.0]hexa-2,5-diene
Description
Historical Context and Nomenclature of Bicyclo[2.2.0]hexa-2,5-diene (Dewar Benzene)
The story of this compound is intrinsically linked to the long-standing quest to understand the structure of benzene (B151609). Its nomenclature, "Dewar benzene," pays homage to the scientist who first proposed its existence, though the context of this proposal is often simplified.
| Key Historical Events | Year | Researcher(s) | Significance |
| Proposal of Benzene Structure | 1865 | August Kekulé | Proposed the correct cyclic structure of benzene. wikipedia.org |
| Proposal of Benzene Isomers | 1869 | James Dewar | Included the this compound structure as one of seven possible isomers of C₆H₆. wikipedia.orgacs.org |
| First Synthesis (Derivative) | 1962 | E. E. Van Tamelen, S. P. Pappas | Synthesis of 1,2,5-tri-tert-butylthis compound. chemeurope.com |
| First Synthesis (Parent Compound) | 1963 | E. E. Van Tamelen, S. P. Pappas | Seminal synthesis of the unsubstituted this compound. wikipedia.orgchemeurope.com |
Seminal Synthesis of the Parent this compound and its Early Derivatives
For nearly a century, Dewar benzene remained a theoretical curiosity. Its actual synthesis was not achieved until the 1960s. In 1962, a derivative, 1,2,5-tri-tert-butylthis compound, was the first of its kind to be prepared. chemeurope.com This was swiftly followed in 1963 by the landmark synthesis of the parent, unsubstituted this compound by Eugene van Tamelen and his team. wikipedia.orgchemeurope.com
The synthesis involved the photochemical rearrangement of the cis-1,2-dihydro derivative of phthalic anhydride (B1165640). wikipedia.orgacs.org This was followed by an oxidation step using lead tetraacetate to yield the target molecule. wikipedia.orgacs.orgchemeurope.com Another significant early derivative, hexamethyl Dewar benzene, was synthesized through the bicyclotrimerization of dimethylacetylene using an aluminium chloride catalyst. wikipedia.org
Significance of this compound in Valence Isomerism Studies
This compound is a classic example of a valence isomer of an aromatic compound. Valence isomers have the same molecular formula and the same number of valence electrons but differ in the way the atoms are connected. The study of Dewar benzene has been crucial for understanding the energetics and reaction dynamics of these transformations.
Unlike the flat, aromatic, and highly stable benzene molecule, this compound is non-planar; the two four-membered rings are fused at an angle. wikipedia.orgchemeurope.com This conformation results in considerable ring strain, making the molecule significantly less stable than its aromatic counterpart. wikipedia.org It possesses a remarkable property: it thermally reverts to benzene. This transformation has a half-life of approximately two days at room temperature. wikipedia.orgacs.org The conversion is notably slow for such a strained molecule because it is forbidden by orbital symmetry conservation rules, a concept explained by the Woodward-Hoffmann rules. wikipedia.orgchemeurope.com This metastability makes Dewar benzene an ideal substrate for studying symmetry-forbidden reactions and the factors that influence them.
| Property | This compound | Benzene |
| Molecular Formula | C₆H₆ | C₆H₆ |
| Molar Mass | 78.11 g·mol⁻¹ | 78.11 g·mol⁻¹ |
| Structure | Bicyclic, non-planar | Monocyclic, planar |
| Stability | High strain energy, metastable | Aromatic, highly stable |
| Reactivity | Prone to reactions that relieve strain | Undergoes electrophilic substitution |
| Thermal Conversion | Reverts to benzene (t₁/₂ ≈ 2 days) | Thermally stable |
Scope of Academic Inquiry into this compound Chemistry
Academic research into this compound chemistry is multifaceted, encompassing its synthesis, reactivity, and the properties of its derivatives. The compound's high degree of strain makes it a reactive species, prone to transformations that lead to more stable products. ontosight.ai For instance, it readily undergoes cycloaddition reactions, which serve to relieve the inherent strain of its bicyclic framework. ontosight.ai
The unique electronic and structural features of Dewar benzene have spurred the development of novel synthetic methodologies. ontosight.ai Researchers have explored the chemistry of various derivatives, such as hexafluorothis compound, which has been shown to be an active dipolarophile in cycloaddition reactions. rsc.org Furthermore, the synthesis of organometallic compounds incorporating the Dewar benzene scaffold and studies on its hydrogenation have been reported, revealing selective transformations that preserve the bicyclic core under certain conditions. scribd.comresearchgate.net Computational chemistry has also played a vital role, with theoretical studies exploring the potential energy surface of C₆H₆ isomers, their relative stabilities, and the mechanisms of their interconversion. acs.orgacs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
5649-95-6 |
|---|---|
Molecular Formula |
C6H6 |
Molecular Weight |
78.11 g/mol |
IUPAC Name |
bicyclo[2.2.0]hexa-2,5-diene |
InChI |
InChI=1S/C6H6/c1-2-6-4-3-5(1)6/h1-6H |
InChI Key |
CTLSARLLLBZBRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C1C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 2.2.0 Hexa 2,5 Diene and Its Derivatives
Synthesis of Parent Bicyclo[2.2.0]hexa-2,5-diene
The synthesis of the parent this compound, a valence isomer of benzene (B151609), is a notable challenge in organic chemistry due to the molecule's inherent strain. ontosight.ai Researchers have successfully devised both photochemical and oxidative routes to achieve its formation.
Photochemical Pathways for this compound Formation
The photochemical approach stands as a primary method for the synthesis of this compound. ontosight.ai This pathway involves the irradiation of benzene derivatives. Specifically, the first synthesis and positive identification of this compound involved the photolysis of 1,2-dihydrophthalic acid anhydride (B1165640), which yields the anhydride of bicyclo[2.2.0]hex-5-ene-2,3-dicarboxylic acid. researchgate.net This intermediate is then further converted to the target molecule. While direct photochemical conversion of benzene to Dewar benzene is a fundamental concept, practical syntheses often rely on more complex, multi-step sequences starting from substituted precursors to control the reaction and isolate the strained product.
Oxidative Decarboxylation Approaches in this compound Synthesis
Oxidative decarboxylation provides an alternative route to the parent Dewar benzene. This method typically involves a dicarboxylic acid precursor. The synthesis is achieved through the oxidative decarboxylation of bicyclo[2.2.0]hex-5-ene-2,3-dicarboxylic acid. researchgate.net A common reagent used for this transformation is lead(IV) acetate (B1210297) in pyridine (B92270), which facilitates the removal of the two carboxyl groups and the simultaneous formation of the new double bond, yielding this compound in a 20% yield. researchgate.netthieme-connect.de Another effective method involves the electrolysis of bicyclo[2.2.0]hex-2-en-5,6-dicarboxylic acid in a pyridine solution containing trimethylamine, which proceeds under mild conditions. scispace.com
| Starting Material | Reagents/Conditions | Product | Yield |
| Bicyclo[2.2.0]hex-5-ene-2,3-dicarboxylic acid | Lead(IV) acetate, Pyridine | This compound | 20% |
| Bicyclo[2.2.0]hex-2-en-5,6-dicarboxylic acid | Electrolysis, Pyridine, Trimethylamine | This compound | Good |
Synthesis of Substituted this compound Analogues
The synthesis of substituted Dewar benzenes allows for the investigation of how different functional groups affect the stability and reactivity of this strained ring system.
Synthetic Routes to Hexamethylthis compound
Hexamethylthis compound, a significantly more stable derivative, can be prepared on a larger scale than the parent compound. The most prominent method is the bicyclotrimerization of 2-butyne (B1218202), facilitated by aluminum trichloride (B1173362). orgsyn.orgcapes.gov.br This procedure involves the reaction of 2-butyne with aluminum trichloride in benzene. The reaction is temperature-controlled and, after workup, the product is isolated by distillation. orgsyn.org This method represents a novel "bicyclotrimerization" reaction and provides a pathway to various substituted Dewar benzenes by using different alkynes. orgsyn.org
| Reactant | Reagent | Solvent | Conditions | Product | Yield |
| 2-Butyne | Aluminum trichloride | Benzene | 30-40°C, 6 hours | Hexamethylthis compound | 38-50% |
Synthesis of Hexafluorothis compound
The perfluorinated analogue, Hexafluorothis compound, is synthesized via a photochemical rearrangement. The preparative method involves the ultraviolet irradiation of hexafluorobenzene (B1203771). rsc.orgrsc.org This intramolecular [2+2] photocycloaddition converts the aromatic starting material into its strained valence isomer. The product is then separated from the unreacted starting material. rsc.org This derivative has been used in the synthesis of various transition metal complexes. rsc.orgrsc.org
Preparation of Carboxylic Acid and Anhydride Derivatives of this compound
The synthesis of carboxylic acid and anhydride derivatives of this compound has been achieved through a multi-step photochemical pathway. For example, 2,3-dimethylthis compound-1,4-dicarboxylic acid and its corresponding anhydride have been prepared. caltech.edu The synthesis commences with a photochemical [2+2] cycloaddition of dibromomaleic anhydride and dichloroethylene. caltech.edu The resulting product undergoes debromination, followed by another photochemical addition of 2-butyne to construct the bicyclic skeleton. caltech.edu Subsequent steps involve anhydride formation and a final dechlorination to yield the desired this compound derivative. caltech.edu
Synthesis of Benzothis compound (Hemi-Dewar Naphthalene) and Related Benzo-Fused Systems
The synthesis of benzothis compound, also referred to as hemi-Dewar naphthalene (B1677914), represents a significant achievement in the study of strained ring systems. acs.org One notable synthetic route involves a multi-step process starting from the cycloaddition of benzyne (B1209423) with a substituted cyclobutene (B1205218). researchgate.netacs.org
This synthetic approach begins with the generation of benzyne, a highly reactive intermediate, which then undergoes a [4+2] cycloaddition reaction with cis-3,4-dichlorocyclobutene. This reaction yields exo,cis-5,6-dichlorobenzobicyclo[2.2.0]hex-2-ene (4). acs.org The next crucial step is the dechlorination of this intermediate. While attempts to dechlorinate the molecule using methyllithium (B1224462) were unsuccessful, and reaction with sodium in 1,2-dimethoxyethane (B42094) produced only minor amounts of the desired product, a more effective method was found. acs.org The use of disodium-phenanthrene successfully removes the chlorine atoms to form the target diene, benzothis compound (2). acs.org
Further transformations of this hemi-Dewar naphthalene have been explored. For instance, its reduction using diimide yields benzobicyclo[2.2.0]hex-2-ene (3). Additionally, hydroboration of the diene leads to the formation of benzobicyclo[2.2.0]hex-5-en-exo-2-ol (8). researchgate.net
Table 1: Synthetic Pathway to Benzothis compound
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Benzyne, cis-3,4-Dichlorocyclobutene | Cycloaddition | exo,cis-5,6-Dichlorobenzobicyclo[2.2.0]hex-2-ene |
Bicyclopropenyl Rearrangement as a Pathway to Dewar Benzene Derivatives
Bicyclopropenyl, a high-energy valence isomer of benzene, serves as a precursor for the synthesis of Dewar benzene derivatives through rearrangement reactions. acs.org These transformations can be initiated under various conditions, including thermal, catalytic, and photochemical methods. acs.org
The rearrangement of bicyclopropenyl to a benzene structure was first demonstrated by Breslow, who showed that hexaphenylbicyclopropenyl isomerizes to hexaphenylbenzene (B1630442) upon heating. acs.org A key pathway in these rearrangements involves the formation of a Dewar benzene intermediate. For instance, the presence of silver ions (Ag+) can catalyze the rearrangement of bicyclopropenyl to Dewar benzene. wikipedia.org
More recent studies have explored photoinduced electron-transfer (PET) as a method to trigger this rearrangement. The 9,10-dicyanoanthracene-sensitized photoreaction of substituted 2,2',3,3'-tetraphenylbicyclopropenyls yields the corresponding benzene and Dewar benzene derivatives. acs.org Experimental evidence supports a mechanism where the reaction proceeds via a Dewar benzene intermediate. The process involves the formation of radical cations and subsequent ring closure to form the Dewar benzene structure. acs.org This establishes a common mechanistic pathway involving a Dewar benzene intermediate for the thermal, Ag+-catalyzed, and PET-induced rearrangements of tetraphenyl-substituted bicyclopropenyl derivatives. acs.org
Table 2: Bicyclopropenyl Rearrangement to Dewar Benzene Derivatives
| Precursor | Conditions | Intermediate | Product |
|---|---|---|---|
| Bicyclopropenyl | Silver ions (Ag+) | - | Dewar benzene |
| Hexaphenylbicyclopropenyl | Heat | Dewar benzene derivative | Hexaphenylbenzene |
| 1-Methyl-2,2',3,3'-tetraphenylbicyclopropenyl | Photoinduced Electron Transfer (PET) with 9,10-dicyanoanthracene | Dewar benzene derivative | Benzene and Dewar benzene derivatives |
Advanced Structural Elucidation and Conformational Analysis of Bicyclo 2.2.0 Hexa 2,5 Diene Systems
Investigation of Non-Planarity and Resultant Ring Strain within the Bicyclo[2.2.0]hexa-2,5-diene Framework
The structure of this compound is inherently non-planar. This is a direct consequence of the tetrahedral geometry of the two bridgehead carbon atoms, where the two cyclobutene (B1205218) rings are fused. wikipedia.orgsmolecule.com This fusion creates a distinct angle between the two rings. wikipedia.orgchemeurope.com This deviation from planarity is a key source of the molecule's significant ring strain. wikipedia.orgchemeurope.com
The high strain energy makes this compound a metastable molecule. ontosight.ai It has a tendency to revert to the more stable, aromatic structure of benzene (B151609). chemeurope.comacs.org This thermal conversion to benzene has a half-life of approximately two days at room temperature, a process that is relatively slow due to being forbidden by orbital symmetry rules. wikipedia.orgacs.org The strain within the molecule can be analyzed using computational methods like the Judgement of Energy DIstribution (JEDI) analysis, which calculates the strain energy in bond lengths, bond angles, and dihedral angles. researchgate.net
Detailed Analysis of Geometrical Features, including Bridgehead Bonding and Cyclobutene Ring Conformation
The defining geometrical feature of this compound is the bond between the two bridgehead carbons. libretexts.org These carbon atoms are shared by the two fused cyclobutene rings. wikipedia.orglibretexts.org The fusion of these rings forces a specific, non-planar conformation. wikipedia.org
| Geometrical Feature | Description | Significance |
|---|---|---|
| Bridgehead Carbons | Two carbon atoms shared by the fused cyclobutene rings. wikipedia.orglibretexts.org | Key to the bicyclic structure and a source of strain. wikipedia.org |
| Cyclobutene Rings | Two four-membered rings containing one double bond each. | Their fusion and conformation determine the overall shape. |
| Non-Planar Structure | The two cyclobutene rings are not in the same plane. wikipedia.orgchemeurope.com | Contributes significantly to the molecule's high ring strain. wikipedia.org |
Advanced Spectroscopic Techniques for Structural Elucidation in this compound Research
Microwave spectroscopy has been a powerful tool for determining the precise molecular geometry of this compound in the gas phase. nist.gov By analyzing the absorption of microwave radiation, researchers can determine the rotational constants of the molecule. researchgate.net These constants are directly related to the moments of inertia, which in turn provide detailed information about bond lengths and angles.
For the parent this compound, the rotational constants have been determined as A = 7770.391 MHz, B = 4479.298 MHz, and C = 3488.945 MHz. researchgate.net Stark effect measurements in microwave spectroscopy have also determined the molecule's dipole moment to be 0.0437 D. researchgate.net This technique has also been applied to related strained polycyclic hydrocarbons, enhancing the understanding of their structures. aip.org
| Rotational Constant | Value (MHz) |
|---|---|
| A | 7770.391 researchgate.net |
| B | 4479.298 researchgate.net |
| C | 3488.945 researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is another vital technique for characterizing this compound systems, particularly for substituted derivatives. For instance, in hexamethylthis compound, hydrogenation products have been analyzed by NMR to determine the stereochemistry of the added hydrogen atoms. researchgate.net The 1H NMR spectrum of hexamethyl Dewar benzene shows distinct signals for the different methyl groups. orgsyn.org Furthermore, NMR has been used to study the products of reactions involving substituted norbornadienes, which share structural similarities. acs.org The synthesis of derivatives like 2,3-dimethylthis compound-1,4-dicarboxylic acid and its anhydride (B1165640) has also been followed using spectroscopic methods. caltech.edu
Reaction Mechanisms and Pathways of Bicyclo 2.2.0 Hexa 2,5 Diene
Thermal Valence Isomerization of Bicyclo[2.2.0]hexa-2,5-diene to Benzene (B151609)
The conversion of this compound, often referred to as Dewar benzene, to benzene is a classic example of a thermal valence isomerization. This process involves the rupture of the central carbon-carbon bond and the rearrangement of the π-electron system to form the aromatic ring of benzene.
Kinetic Investigations and Determination of Activation Barriers for Isomerization
The thermal isomerization of this compound and its derivatives to their corresponding benzene isomers has been the subject of detailed kinetic studies. These investigations provide crucial insights into the energy landscape of this transformation.
The kinetics of the vapor-phase thermal isomerization of hexafluorothis compound to hexafluorobenzene (B1203771) were studied in the temperature range of 35-76°C. The reaction was found to be a clean, homogeneous process that follows first-order kinetics. ibm.com The heat of this reaction was determined to be approximately 51 ± 3 kcal/mol by differential scanning calorimetry in the liquid state. ibm.com
For the parent bicyclo[2.2.0]hexane, which rearranges to hexa-1,5-diene, the introduction of a formyl group at the 1-position significantly lowers the activation energy. The thermolysis of (bicyclo[2.2.0]hex-1-yl)methanal to 2-methylenehex-5-enal follows a first-order rate law, with an activation energy (Ea) of 25.4 ± 1.0 kcal/mol. researchgate.net This value is 10.6 kcal/mol lower than that of the unsubstituted bicyclo[2.2.0]hexane, highlighting the radical-stabilizing effect of the formyl group on the cyclohexane-1,4-diyl diradical intermediate. researchgate.net
The table below summarizes the Arrhenius parameters for the thermal rearrangement of (bicyclo[2.2.0]hex-1-yl)methanal. researchgate.net
| Temperature (K) | Rate Constant (k) (s⁻¹) |
| 322.85 | Data not available in source |
| 343.30 (avg) | 1.66 x 10¹² (A₃₄₃) |
| 361.51 | Data not available in source |
| Activation Energy (Ea) = 25.4 ± 1.0 kcal/mol | |
| Pre-exponential Factor (log A) = 12.2 |
The thermal rearrangement of hexamethyl-Dewar-benzene has also been investigated, with a reported heat of isomerization of -233 ± 3 kJ/mol in the liquid phase. nist.gov
Application of Orbital Symmetry Rules (Woodward-Hoffmann Rules) to the Thermal Conversion
The thermal conversion of this compound to benzene is a pericyclic reaction that can be analyzed using the Woodward-Hoffmann rules. wikipedia.orgnih.gov These rules predict the stereochemical outcome and feasibility of concerted reactions based on the conservation of orbital symmetry. wikipedia.orgacs.org
The thermal ring-opening of a cyclobutene (B1205218) to a butadiene is predicted to occur in a conrotatory fashion for a 4n π-electron system under thermal conditions. wikipedia.orgnih.gov The isomerization of this compound to benzene can be viewed as a disrotatory 4π-electrocyclization, which is thermally forbidden by the Woodward-Hoffmann rules. rsc.org This high symmetry-imposed barrier suggests that a concerted pathway is unfavorable. rsc.org
However, it is important to note that even "forbidden" reactions can occur if other factors, such as the release of significant ring strain, favor the reaction. wikipedia.org In such cases, the reaction may proceed through a non-concerted, stepwise mechanism involving diradical intermediates. rsc.orgchimia.ch Computational studies on the ring-opening of cis-bicyclo[2.2.0]hex-2-ene suggest that the anti-Woodward-Hoffmann disrotatory path is highly competitive with the allowed conrotatory path. researchgate.net
Mechanistic Models Explaining the Thermal Rearrangement Pathway
Given that the direct, concerted thermal conversion of this compound to benzene is symmetry-forbidden, mechanistic models often invoke the formation of intermediates. rsc.org One proposed mechanism involves a stepwise pathway through a diradical intermediate. rsc.orgchimia.ch The high strain energy of the this compound system provides a significant driving force for the initial C-C bond cleavage to form this diradical. researchgate.net
For substituted derivatives, the nature of the substituents can influence the reaction pathway. For instance, in the Cope rearrangement of hexa-1,5-dienes, which share mechanistic similarities, systems with radical-stabilizing substituents in the 2 and 5 positions tend to react via a diradicaloid pathway. chimia.ch
Cycloaddition Reactions Involving this compound Derivatives
Despite its high strain, this compound and its derivatives can participate in cycloaddition reactions, serving as either the dienophile or, in the case of its precursors, being formed through cycloadditions.
[2+2] Cycloaddition Reactions in the Synthesis of this compound Precursors
Photochemical [2+2] cycloaddition reactions are a key method for the synthesis of the bicyclo[2.2.0]hexane framework, which can then be further elaborated to bicyclo[2.2.0]hexa-2,5-dienes. acs.org These reactions typically involve the irradiation of two olefinic partners. acs.org For example, the photochemical cycloaddition of dibromomaleic anhydride (B1165640) and dichloroethylene produces a 1,2-dibromo-3,4-dichlorocyclobutane-1,2-dicarboxylic acid derivative. caltech.edu Subsequent chemical transformations can then lead to the desired bicyclo[2.2.0]hexene structures. caltech.edu The synthesis of various bicyclo[4.2.0]octanes, which can be precursors to benzocyclobutenes, has been achieved through stereoselective [2+2] cycloadditions. nih.gov
Diels-Alder Reactivity of Substituted Bicyclo[2.2.0]hexa-2,5-dienes
Hexafluorothis compound is a particularly reactive dienophile in Diels-Alder reactions. rsc.org It readily reacts with a variety of dienes at room temperature, including 1,3-diphenylisobenzofuran, cyclopentadiene, furan, and pyrrole, to form 1:1 adducts. rsc.org With more reactive dienes, 1:2 adducts can also be formed. rsc.org The reaction is believed to proceed via exo-addition to the this compound system. rsc.org
The table below shows the reactivity of hexafluorothis compound with various dienes. rsc.org
| Diene | Reaction Time | Adduct Ratio (Diene:Dienophile) |
| 1,3-Diphenylisobenzofuran | A few hours | 1:1, 1:2 |
| Cyclopentadiene | A few hours | 1:1, 1:2 |
| Furan | Not specified | 1:1, 1:2 |
| Pyrrole | Not specified | 1:1, 1:2 |
| α,α-Dimethylfulvene | Not specified | 1:1, 1:2 |
| Cyclohexa-1,3-diene | Several months | 1:1 |
| 2,3-Dimethylbuta-1,3-diene | Not specified | 1:1, 1:2 |
| 2-Methylbuta-1,3-diene | Not specified | 1:1, 1:2 |
| Buta-1,3-diene | Several months | 1:1 |
1,3-Dipolar Cycloadditions of Halogenated Bicyclo[2.2.0]hexa-2,5-dienes as Dipolarophiles
The strained double bonds in this compound and its derivatives make them effective dienophiles and dipolarophiles in cycloaddition reactions. Halogenated variants, in particular, have been shown to be active dipolarophiles.
Hexafluorothis compound readily undergoes 1,3-dipolar cycloaddition with various 1,3-dipoles. rsc.orgrsc.org Research has demonstrated that it reacts with phenyl azide (B81097), diazomethane, and 2,2,2-trifluorodiazoethane (B1242873) to form 1:1 adducts as well as mixtures of 1:2 adducts. rsc.org Further studies have shown reactions with other dipoles like 2,4,6-trimethylbenzonitrile (B1295322) oxide and benzonitrile (B105546) N-phenylimide, which also yield 1:1 adducts. rsc.org These reactions typically proceed via exo-addition to the bicyclic framework. rsc.org The resulting adducts can undergo further transformations; for instance, the adducts from phenyl azide lose nitrogen upon photolysis to yield the corresponding aziridines. rsc.org
The reactivity extends to other related halogenated systems. For example, 2-methoxypentafluorothis compound adds to phenyl azide, and exo-5,6-dibromohexafluorobicyclo[2.2.0]hex-2-ene reacts with 2,4,6-trimethylbenzonitrile oxide. rsc.org
The general scheme for these reactions involves the [π4s + π2s] cycloaddition of the 1,3-dipole to one of the double bonds of the this compound system, a process often referred to as a Huisgen cycloaddition. wikipedia.orgorganic-chemistry.org This creates a new five-membered heterocyclic ring fused to the bicyclic core.
| Dipolarophile | 1,3-Dipole | Product Type | Reference |
| Hexafluorothis compound | Phenyl azide | 1:1 and 1:2 adducts | rsc.org |
| Hexafluorothis compound | Diazomethane | 1:1 and 1:2 adducts | rsc.orgrsc.org |
| Hexafluorothis compound | 2,2,2-Trifluorodiazoethane | 1:1 and 1:2 adducts | rsc.org |
| Hexafluorothis compound | 2,4,6-Trimethylbenzonitrile oxide | 1:1 adduct | rsc.org |
| 2-Methoxypentafluorothis compound | Phenyl azide | 1:1 adduct | rsc.org |
| exo-5,6-Dibromohexafluorobicyclo[2.2.0]hex-2-ene | 2,4,6-Trimethylbenzonitrile oxide | 1:1 adduct | rsc.org |
Reactions of this compound with Transition Metal Complexes
Coordination Chemistry of this compound as a Ligand
The unique structural and electronic properties of this compound and its derivatives make them intriguing ligands in coordination chemistry. Hexamethyl Dewar benzene, a well-studied derivative, readily acts as a bidentate chelating ligand, forming η4-diene complexes with a variety of transition metals.
Research has shown that hexamethylthis compound reacts with transition metal reagents such as those of palladium(II), platinum(II), chromium(0), molybdenum(0), tungsten(0), and rhodium(I) to yield stable η4-diene complexes. For instance, the reaction of hexamethyl Dewar benzene with bis(benzonitrile)palladium(II) chloride or bis(benzonitrile)platinum(II) chloride affords the corresponding dichloro(η4-hexamethylthis compound)metal(II) complexes.
Furthermore, the reaction of hexamethyl Dewar benzene with hydrohalic acids in the presence of rhodium or iridium salts in methanol (B129727) leads to a rearrangement, forming the pentamethylcyclopentadienyl rhodium dichloride and pentamethylcyclopentadienyl iridium dichloride dimers. wikipedia.org This transformation highlights the utility of Dewar benzene derivatives as precursors for synthesizing valuable organometallic compounds, including [Cp*Rh(CO)2]. wikipedia.org The metal center plays a crucial role in this rearrangement, as similar reactions with potassium tetrachloroplatinate result in a different pentamethylcyclopentadiene complex, indicating that rhodium and iridium are necessary for the formation of the aromatic anion. wikipedia.org
| Dewar Benzene Derivative | Metal Reagent | Resulting Complex | Reference |
|---|---|---|---|
| Hexamethyl Dewar benzene | Bis(benzonitrile)palladium(II) chloride | Dichloro(η4-hexamethylthis compound)palladium(II) | |
| Hexamethyl Dewar benzene | Bis(benzonitrile)platinum(II) chloride | Dichloro(η4-hexamethylthis compound)platinum(II) | |
| Hexamethyl Dewar benzene | Rhodium(III) chloride hydrate | Pentamethylcyclopentadienyl rhodium dichloride dimer | wikipedia.org |
| Hexamethyl Dewar benzene | Iridium(III) chloride hydrate | Pentamethylcyclopentadienyl iridium dichloride dimer | wikipedia.org |
Formation and Reactivity of Dewar Metallabenzenes
Dewar metallabenzenes, where a metal atom is incorporated into the bicyclic framework of Dewar benzene, are a fascinating class of compounds that have been theoretically studied and more recently, successfully synthesized and characterized. nih.govresearchgate.net These compounds are metastable and provide valuable insights into the bonding and reactivity of organometallic systems.
The first structurally characterized Dewar metallabenzenes were generated through the reaction of metallacyclobutadienes with aminoalkynes. nih.govresearchgate.net Specifically, Fischer-type rhenacyclobutadienes, which are electrophilic, react with aminoalkynes in what can be considered a formal [4+2] cycloaddition to yield Dewar rhenabenzenes. researchgate.netresearchgate.net The metal can occupy a non-bridgehead position in the resulting Dewar metallabenzene framework. researchgate.net
The reactivity of these Dewar metallabenzenes is of significant interest. For example, they can undergo cycloaddition reactions. The formation of these structures is often considered as a key intermediate step in various organometallic transformations. Theoretical studies have been conducted on the electrocyclic ring-opening of 1- and 2-azathis compound, which are heteroanalogs of Dewar benzene, providing further understanding of the stability and reaction pathways of these strained systems. rzepa.net
| Reactants | Product Type | Key Feature | Reference |
|---|---|---|---|
| Metallacyclobutadiene + Aminoalkyne | Dewar Metallabenzene | First structurally characterized examples | nih.govresearchgate.net |
| Rhenacyclobutadiene + Aminoalkyne | Dewar Rhenabenzene | Formal [4+2] cycloaddition | researchgate.netresearchgate.net |
Hydrogenation Studies of this compound Derivatives
The hydrogenation of this compound and its derivatives provides a means to selectively reduce one or both of the double bonds, leading to the formation of bicyclo[2.2.0]hexenes and bicyclo[2.2.0]hexanes. The stereochemistry and regioselectivity of these reactions are highly dependent on the nature of the catalyst and the substituents on the Dewar benzene framework.
The heterogeneous catalytic hydrogenation of hexamethyl-Dewar-benzene over various transition metal catalysts has been extensively studied. researchgate.net At 25°C, a selective cis,exo addition of hydrogen is observed, yielding 1,2,3,4,5-endo,6-endo-hexamethylbicyclo[2.2.0]hex-2-ene with over 95% selectivity. researchgate.net This high stereoselectivity is a common feature in the hydrogenation of strained bicyclic systems.
The regioselectivity of the hydrogenation of substituted Dewar benzene derivatives is strongly influenced by the catalyst and the steric and electronic nature of the substituents. researchgate.net In the case of dimethyl tetramethylthis compound-2,3-dicarboxylate, heterogeneous hydrogenation under ambient conditions results in the exo,exo addition of one mole of hydrogen. The specific double bond that is hydrogenated is dependent on the catalyst used. researchgate.net
| Substrate | Catalyst | Temperature (°C) | Major Product | Stereochemistry | Reference |
|---|---|---|---|---|---|
| Hexamethyl-Dewar-benzene | Various transition metals | 25 | 1,2,3,4,5-endo,6-endo-hexamethylbicyclo[2.2.0]hex-2-ene | >95% cis,exo addition | researchgate.net |
| Dimethyl tetramethylthis compound-2,3-dicarboxylate | Group VIII metals | Ambient | Monohydrogenated product | exo,exo addition | researchgate.net |
Homogeneous catalytic hydrogenation offers an alternative approach to the reduction of Dewar benzene derivatives, often with different stereochemical outcomes compared to heterogeneous methods. The homogeneous hydrogenation of hexamethyl-Dewar-benzene has been successfully achieved using platinum-tin complexes. researchgate.net This reaction yields a mixture of 1,2,3,4,5-endo,6-exo-hexamethylbicyclo[2.2.0]hex-2-ene and 1,2,3,4,5-endo,6-endo-hexamethylbicyclo[2.2.0]hex-2-ene. researchgate.net
In the homogeneous hydrogenation of dimethyl tetramethylthis compound-2,3-dicarboxylate with a platinum-tin catalyst, exclusive hydrogenation of the ester-substituted double bond is observed. researchgate.net Interestingly, the hydrogenation involves exo,endo addition for a portion of the product, showcasing a different stereochemical pathway compared to the exo,exo addition seen in heterogeneous catalysis. researchgate.net The mechanism of these homogeneous hydrogenations has been investigated using deuteration experiments to elucidate the stereochemical course of the hydrogen transfer steps.
| Substrate | Catalyst | Major Product(s) | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Hexamethyl-Dewar-benzene | Platinum-tin complexes | Mixture of endo,exo and endo,endo hexamethylbicyclo[2.2.0]hex-2-enes | - | researchgate.net |
| Dimethyl tetramethylthis compound-2,3-dicarboxylate | Platinum-tin catalyst | Hydrogenation of ester-substituted double bond | Includes 16% exo,endo hydrogenation | researchgate.net |
Nucleophilic and Electrophilic Transformations on the this compound Framework
The strained double bonds of the this compound framework are susceptible to both nucleophilic and electrophilic attack, leading to a variety of functionalized bicyclic products. The relief of ring strain often serves as a driving force for these reactions.
Nucleophilic additions to derivatives of this compound have been reported. For instance, nucleophilic addition to the carbonyl group of bicyclo[2.1.1]hexan-2-one, a related strained bicyclic ketone, is facile as it relieves internal angular strain by converting a sp2-hybridized carbon to a sp3-hybridized carbon. oregonstate.edu While this is not a direct example on the Dewar benzene framework, it illustrates the principle of strain relief driving reactivity. More directly, the nucleophilic addition of primary amines to silyl-substituted benzynes, which can be considered as related to the chemistry of strained systems, proceeds with ortho-selectivity. escholarship.org
Electrophilic transformations are also a key feature of Dewar benzene chemistry. The radical cation of Dewar benzene, formed upon oxidation, is highly reactive and readily undergoes ring-opening to release the inherent strain. researchgate.net Cycloaddition reactions of hexafluorothis compound derivatives with reagents like phenyl azide have been documented, where the reaction proceeds by addition to the double bonds. rsc.org The reactivity in these cycloadditions is attributed to the release of ring strain, although steric factors can also play a significant role. rsc.org
Theoretical and Computational Chemistry of Bicyclo 2.2.0 Hexa 2,5 Diene
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations have been instrumental in elucidating the electronic structure and energetics of bicyclo[2.2.0]hexa-2,5-diene and its derivatives. These methods offer a powerful lens through which to understand the molecule's bonding, strain, and reaction pathways.
Ab initio and Density Functional Theory (DFT) methods are foundational tools for studying this compound. DFT methods, such as B3LYP, have been employed to study the electronic properties of related cyclacene isomers containing Dewar benzenoids. chemrxiv.org These calculations help in understanding the relative stabilities and electronic characteristics of such complex systems. For instance, QCISD(T)/6-311G(d,p) level calculations have been used to analyze reaction pathways involving this compound in the recombination of propargyl radicals to form benzene (B151609), with geometries optimized at the HF/6-31G(d) level. researchgate.net Furthermore, ab initio calculations have been utilized to predict the electrocyclic ring-opening modes of Dewar benzenes, providing insights into the formation of novel C6H6 isomers. acs.orgacs.org
The table below presents calculated zero-point energy and electronic energy for this compound and related species involved in the recombination of propargyl radicals.
Table 1: Calculated Zero-Point and Electronic Energies
| Species/Transition State | Zero-Point Energy (Hartree) |
|---|---|
| Propargyl Radical | 0.042571 |
| 1,5-Hexadiyne (15HD) | 0.102156 |
| 1,2,4,5-Hexatetraene (1245HT) | 0.100930 |
| Bicyclo[2.2.0]hexa-1(4),2-diene | 0.103618 |
| This compound | 0.105555 |
| Benzene | 0.107674 |
| TS1 | 0.098809 |
| TS2 | 0.099721 |
| TS3 | 0.100819 |
| TS4 | 0.098444 |
| TS5 | 0.100337 |
Data from Singh & Gour (2010). researchgate.net
For reactions involving significant changes in electronic structure, such as the ring-opening of Dewar benzenes, single-reference methods can be inadequate. Multireference methods like Multireference Configuration Interaction (MRCI) and Complete Active Space Self-Consistent Field (CASSCF) provide a more accurate description. researchgate.netbeilstein-journals.orgbeilstein-journals.org CASSCF calculations, for example, have been crucial in investigating the conrotatory and disrotatory ring-opening pathways of Dewar benzene. researchgate.netresearchgate.net The importance of a sufficiently large active space, such as CASSCF(10,10), has been highlighted to correctly describe the transition states. researchgate.net Single-point MRCI calculations performed on CASSCF geometries are then used to obtain more reliable total energies. researchgate.netresearchgate.net These high-level calculations have shown that the conrotatory ring-opening process is energetically favored over the disrotatory one. researchgate.netbeilstein-journals.orgbeilstein-journals.org
The Generalized Valence Bond (GVB) formalism has been applied to study the isomerization of benzynes, which are related to bicyclic structures. caltech.edu While not directly focused on this compound itself in the provided context, the application of GVB to the bicyclic structure of para-benzyne demonstrates its utility in exploring potential energy surfaces and identifying minima corresponding to strained, bicyclic forms. caltech.edu The GVB method provides a clear, qualitative picture of the electronic structure, which is particularly useful for understanding the diradical character of transition states in isomerization reactions. caltech.edu
Quantitative Analysis of Strain Energy within this compound Systems
The high degree of strain in this compound is a defining characteristic that drives much of its chemistry. Quantifying this strain energy is crucial for understanding its reactivity. Computational methods provide a direct means to calculate strain energies by comparing the energy of the strained molecule to that of a strain-free reference. Various computational approaches exist for this purpose, often relying on isodesmic or homodesmotic reactions or by comparing computed enthalpies of formation with those estimated from group increment methods. swarthmore.edu
The table below lists the computed strain energies for several bicyclic hydrocarbons, including a related bicyclo[2.2.0] system, at different levels of theory. This illustrates the general magnitude of strain in such frameworks.
Table 2: Computed Strain Energies of Bicyclic Hydrocarbons (kcal/mol)
| Compound | W1BD | G-4 | CBS-APNO | CBS-QB3 | M06-2X/6-31+G(2df,p) |
|---|---|---|---|---|---|
| Bicyclo[2.2.0]hex-2-ene | 56.8 | 57.9 | 58.1 | 57.4 | 57.6 |
| Bicyclo[2.1.1]hexane | 38.0 | 38.2 | 37.7 | 37.3 | 39.3 |
| Bicyclo[3.1.0]hexane | 32.4 | - | - | - | - |
Data from Bachrach (2020). swarthmore.edu
Characterization of Transition States and Detailed Reaction Pathway Modeling
Computational chemistry enables the detailed characterization of transition states and the modeling of entire reaction pathways. For the isomerization of this compound to benzene, computational studies have identified and characterized the transition states involved. researchgate.netresearchgate.net For instance, in the recombination of propargyl radicals, a transition state (TS5) on the pathway from this compound to benzene has been located and characterized by a single imaginary frequency. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactant and product. researchgate.net High-level methods like MRCI//CASSCF have been used to investigate the transition states for both the symmetry-allowed conrotatory and symmetry-forbidden disrotatory ring-opening pathways, providing activation barriers for these processes. beilstein-journals.orgbeilstein-journals.org
The table below summarizes the calculated activation barriers for the ring opening of a related Dewar benzene analogue, highlighting the energetic preference for the conrotatory pathway.
Table 3: Calculated Activation Barriers for Ring Opening (kcal/mol)
| Pathway | MRCI//CASSCF |
|---|---|
| Disrotatory | 39.2 |
| Conrotatory | 32.6 |
Data from Bettinger & Hauler (2013), for the isomerization of Dewar benzene. beilstein-journals.orgbeilstein-journals.org
Computational Assessment of Electronic and Steric Effects of Substituents on Stability and Reactivity
The table below presents experimental activation parameters for the thermal isomerization of hexafluorothis compound, illustrating the influence of fluorine substituents.
Table 4: Activation Parameters for the Isomerization of Hexafluorothis compound
| Parameter | Value |
|---|---|
| Pre-exponential factor (A) | 1013.73±0.11 s-1 |
| Activation Energy (Ea) | 28.45 ± 0.16 kcal/mol |
Data from Haller (2002). ibm.com
Theoretical Considerations of Aromaticity and Antiaromaticity in this compound and its Valence Isomers
The concepts of aromaticity and antiaromaticity are central to understanding the stability and reactivity of cyclic conjugated systems. While benzene is the archetypal aromatic compound, its valence isomer, this compound, commonly known as Dewar benzene, presents a fascinating case for theoretical and computational analysis. This section delves into the theoretical considerations of aromaticity and antiaromaticity in this compound and its relationship with other valence isomers of benzene.
From a theoretical standpoint, the electronic structure of this compound is distinct from that of the planar, fully delocalized π-system of benzene. Unlike benzene, Dewar benzene is not flat; the carbon atoms at the ring junctions are bonded to four other atoms, leading to a bent structure. nist.gov This non-planar geometry inherently prevents the continuous overlap of p-orbitals necessary for aromaticity.
Computational studies, employing methods such as Density Functional Theory (DFT) and ab initio calculations, have been instrumental in quantifying the energetic differences and electronic properties of benzene's valence isomers. These studies consistently show that benzene is the most stable isomer due to its high aromatic stabilization energy. nih.gov
The relative stabilities of the primary valence isomers of benzene have been a subject of extensive computational investigation. These studies confirm the significant stabilization of benzene compared to its non-aromatic and more strained isomers.
| Isomer | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|
| Benzene | 0.0 | B3LYP/6-311+G |
| Benzvalene | 69.9 | B3LYP/6-311+G |
| This compound (Dewar Benzene) | 71.5 | B3LYP/6-311+G |
| Prismane | 91.9 | B3LYP/6-311+G |
The stability ordering observed in computational studies for the isomers of benzene is generally: Benzene > Benzvalene > this compound (Dewar Benzene) > Prismane. nih.gov This trend highlights the energetic penalty associated with the increasing ring strain and lack of aromatic stabilization in the valence isomers compared to benzene.
A key computational tool for assessing aromaticity is the Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of a ring system. A negative NICS value is indicative of a diatropic ring current and thus aromaticity, while a positive value suggests a paratropic ring current and antiaromaticity. For benzene, the calculated NICS value is significantly negative, confirming its aromatic character. chemistry.coach While specific NICS values for this compound are less commonly reported in direct comparative studies, its non-planar structure and isolated double bonds would preclude the sustained ring current necessary for aromaticity, leading to a NICS value close to zero, characteristic of a non-aromatic species.
The concept of antiaromaticity applies to planar, cyclic, conjugated systems with 4n π-electrons. This compound does not fit this description due to its non-planar structure and lack of a continuous π-system. Therefore, it is not considered antiaromatic but rather non-aromatic and highly strained. Its reactivity, particularly its thermal conversion to the more stable benzene, is a consequence of this inherent strain and the thermodynamic drive to achieve aromatic stabilization. This conversion, however, is relatively slow because it is symmetry-forbidden according to the Woodward-Hoffmann rules. ethz.ch
Advanced Topics and Future Directions in Bicyclo 2.2.0 Hexa 2,5 Diene Research
Exploration of Novel Bicyclo[2.2.0]hexa-2,5-diene Analogues and Highly Strained Derivatives
The exploration of novel analogues and highly strained derivatives of this compound, also known as Dewar benzene (B151609), continues to be an active area of chemical research. ontosight.ai Scientists are particularly interested in how substitutions on the bicyclic framework influence the molecule's stability, reactivity, and potential applications.
One area of focus is the synthesis of substituted Dewar benzenes. For example, 1,2,5-tri-tert-butylthis compound was one of the first derivatives to be synthesized. researchgate.net The synthesis of hexamethylthis compound, which involves the dimerization of isobutene, has also been reported. The presence of multiple methyl groups creates a highly substituted and strained molecule with unique reactivity due to the electron-donating effects of these substituents.
Researchers have also explored the synthesis of Dewar benzenes with different functional groups. For instance, 2,3-dimethylthis compound-1,4-dicarboxylic acid and its anhydride (B1165640) have been successfully synthesized. caltech.edu This was achieved through a multi-step process involving photochemical cycloadditions. caltech.edu The introduction of functional groups opens up possibilities for further chemical transformations and the creation of more complex molecules.
Furthermore, the synthesis of bicyclo[2.1.1]hexanes, which can be considered analogues of this compound, is being explored as a way to create bioisosteres of ortho- and meta-substituted benzenes. beilstein-journals.org These saturated bicyclic systems offer a three-dimensional structure that can mimic the spatial arrangement of substituents on a benzene ring, which is of significant interest in medicinal chemistry. nih.gov
The table below summarizes some of the synthesized analogues of this compound and their precursors.
| Analogue/Derivative | Precursor(s) | Key Synthetic Step |
| 1,2,5-Tri-tert-butylthis compound | 1,2,4-Tri-tert-butylbenzene | Ultraviolet irradiation researchgate.net |
| Hexamethylthis compound | Isobutene | Dimerization, [2+2] cycloadditions |
| 2,3-Dimethylthis compound-1,4-dicarboxylic acid anhydride | Dibromomaleic anhydride, dichloroethylene, 2-butyne (B1218202) | Photochemical cycloadditions caltech.edu |
| 1,2-Dimethylthis compound | 1,1'-Dimethyl-1,1'-bicycloprop-2-enyl | Silver-catalyzed rearrangement thieme-connect.de |
Role of this compound in Understanding Highly Strained Hydrocarbon Chemistry
This compound is a cornerstone molecule for understanding the chemistry of highly strained hydrocarbons. ontosight.airesearchgate.net Its structure, consisting of two fused cyclobutene (B1205218) rings, results in significant ring strain, making it a highly reactive and unstable isomer of benzene. ontosight.aiwikipedia.org The study of its properties and reactions provides valuable insights into the fundamental principles governing strained organic molecules.
The molecule's tendency to undergo reactions that relieve its inherent strain is a key aspect of its chemistry. ontosight.ai For instance, it can undergo thermal or catalytic conversion back to the more stable benzene. ontosight.ai This process, however, is relatively slow due to orbital symmetry constraints, giving the molecule a half-life of about two days. chemeurope.com The investigation of such nonaromatization reactions has been a significant area of research. acs.orgacs.org
The unique structure of Dewar benzene, particularly the presence of bridgehead double bonds, leads to distinct reactivity patterns. ontosight.ai It is prone to reactions like cycloadditions, which help to alleviate the strain. ontosight.ai The study of these reactions contributes to a deeper understanding of valence isomerism, the phenomenon where molecules with the same molecular formula can interconvert through the reorganization of chemical bonds. ontosight.ai
Furthermore, the synthesis and characterization of derivatives, such as hexamethylthis compound, offer further opportunities to study the effects of strain and electronic factors on molecular properties and reactivity. The presence of substituents can influence the stability and reaction pathways of the bicyclic system.
Synthetic Utility of this compound in Advanced Organic Synthesis
Precursors for the Construction of Cubane (B1203433) and Related Polycyclic Systems
This compound derivatives have proven to be valuable precursors in the synthesis of highly complex and strained polycyclic systems, most notably cubane. The quest for the synthesis of cubane, a molecule with a cage-like structure of eight carbon atoms at the corners of a cube, has led to innovative synthetic strategies where Dewar benzene analogues play a crucial role.
Early syntheses of cubane utilized derivatives of this compound as key intermediates. scribd.com For instance, a synthetic route to cubane-1,4-dicarboxylic acid involved a photochemical [2+2] cycloaddition to form a bicyclo[2.2.0]hexane derivative, which then underwent a Favorskii rearrangement. scribd.com This approach highlights the utility of the strained bicyclic framework in facilitating the construction of the even more strained cubane cage.
More recent and scalable syntheses of cubane and its derivatives also employ strategies that involve intermediates structurally related to Dewar benzene. nih.gov The synthesis of 1,3-disubstituted cubanes, for example, starts with a cycloaddition reaction to form a bicyclic system that is then converted to the cubane core through a photochemical [2+2] cycloaddition and subsequent ring contraction. nih.gov
The table below outlines a general synthetic sequence for obtaining cubane derivatives from precursors related to this compound.
| Starting Materials | Intermediate | Key Transformation | Final Product |
| 2,5-Dibromo-1,4-benzoquinone and a cyclobutadiene (B73232) derivative | A bicyclo[2.2.0]hexane-like adduct | Photochemical [2+2] cycloaddition, Favorskii rearrangement | Cubane-1,4-dicarboxylic acid nih.govscribd.com |
Building Blocks for Novel Molecular Architectures and Scaffolds
The strained nature and unique geometry of the this compound framework make it an attractive building block for the construction of novel molecular architectures and scaffolds. Its inherent reactivity can be harnessed to create complex three-dimensional structures that are not easily accessible through other synthetic routes.
Researchers have utilized this compound derivatives to synthesize macrocycles and other topologically interesting molecules. For example, a 1,4-acetal-bridged 2,5-dichloro Dewar benzene has been used as a building block in the synthesis of strained macrocycles. researchgate.net
Furthermore, the exploration of bicyclic dienes, including analogues of this compound, is a key focus in the search for new molecular photoswitches for applications such as molecular solar thermal energy storage. chalmers.se The ability of these molecules to undergo photochemical transformations to higher energy isomers allows for the storage and release of solar energy. chalmers.se Computational screenings of large libraries of bicyclic dienes are being conducted to identify candidates with optimal properties for such applications. chalmers.se
Interdisciplinary Research Involving this compound Frameworks (e.g., in molecular solar thermal energy storage systems)
The unique properties of the this compound framework have led to its investigation in interdisciplinary research areas, most notably in the field of molecular solar thermal (MOST) energy storage systems. nih.gov MOST systems aim to capture and store solar energy in the chemical bonds of a molecule, which can later be released as heat on demand. nih.gov
Bicyclic dienes, including derivatives of this compound and the related bicyclooctadienes (BODs), are promising candidates for MOST applications. nih.gov These molecules can undergo a photoinduced [2+2] cycloaddition to form a higher-energy, metastable photoisomer. nih.gov This process stores solar energy in the strained bonds of the photoisomer. The energy can then be released through a triggered thermal or catalytic conversion back to the original diene. nih.gov
Recent research has focused on designing and synthesizing novel bicyclic diene systems with tailored properties for MOST applications. This includes computational studies to predict key parameters such as absorption spectra, energy storage densities, and thermal half-lives of the photoisomers. chalmers.senih.gov For example, density functional theory (DFT) calculations have been used to evaluate the potential of various BODs for energy storage. nih.gov
The table below presents a comparison of the energy storage properties of the norbornadiene/quadricyclane (NBD/QC) system, a well-studied MOST system, with the promising, related bicyclooctadiene/tetracyclooctane (BOD/TCO) system.
| System | Parent Compound | Photoisomer | Storage Energy (MJ kg⁻¹) |
| NBD/QC | Norbornadiene (NBD) | Quadricyclane (QC) | 0.97 nih.gov |
| BOD/TCO | Bicyclooctadiene (BOD) | Tetracyclooctane (TCO) | 1.77 nih.gov |
This interdisciplinary research, combining organic synthesis, computational chemistry, and materials science, is crucial for developing efficient and practical molecular solar thermal energy storage technologies. chalmers.senih.gov
Q & A
Q. What precautions are necessary for handling this compound derivatives in laboratory settings?
- Methodological Answer : Derivatives like hexamethylthis compound (CAS 7641-77-2) are thermally sensitive. Storage at 0–6°C in nonpolar solvents (e.g., cyclohexane) minimizes decomposition. Flash points (e.g., 95°F) and vapor pressure data (e.g., ΔHvap from enthalpy tables) inform safety protocols .
Q. Which analytical techniques are most reliable for characterizing this compound isomers?
- Methodological Answer : NMR spectroscopy distinguishes endo/exo isomers via chemical shifts (e.g., methyl group splitting patterns). Baeyer-Villiger oxidation products (e.g., acetates) further aid structural validation. Mass spectrometry confirms molecular weights, while vapor pressure measurements (e.g., static method) assess purity .
Advanced Research Questions
Q. How can discrepancies between experimental and computational thermochemical data for this compound derivatives be resolved?
- Methodological Answer : Enthalpies of combustion (ΔH°comb) and vaporization (ΔHvap) for hexamethyl derivatives show deviations from density functional theory (DFT) predictions. Calorimetric validation (e.g., bomb calorimetry) and corrections for strain energy (e.g., MM2 force field) improve agreement .
Q. What mechanistic pathways explain the rearrangement of endo-bicyclo[2.2.0]hex-2-yl acetate to cyclohexenyl derivatives?
- Methodological Answer : Baeyer-Villiger oxidation of ketones (e.g., endo-bicyclo[2.2.0]hex-2-yl methyl ketone) proceeds via a Wagner-Meerwein shift, forming tetracyclic intermediates. Solvent polarity and steric effects dictate product ratios (e.g., 91% exo-acetate vs. 9% cyclohexenyl acetate) .
Q. Why do theoretical models fail to predict the non-aromaticity of triquinacene analogs derived from this compound?
- Methodological Answer : Semi-empirical methods (e.g., PM3) underestimate strain energy in fused bicyclic systems. Coupled-cluster (CCSD(T)) calculations with empirical dispersion corrections reconcile experimental heat of hydrogenation data (−262 kJ/mol) .
Q. How do fluorinated substituents alter the reactivity of this compound in organometallic complexes?
- Methodological Answer : Hexafluorinated derivatives form stable adducts with Pt(PPh₃)₄ via oxidative addition. Fluorine’s electron-withdrawing effect stabilizes metal-olefin bonding, as shown by X-ray crystallography and reaction kinetics .
Q. What experimental strategies mitigate stereochemical ambiguity in this compound functionalization?
Q. How can contradictory vapor pressure data for hexamethylthis compound be reconciled across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
